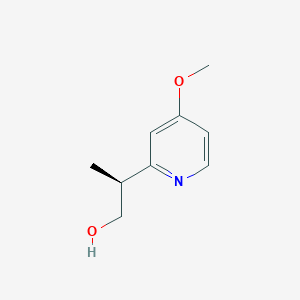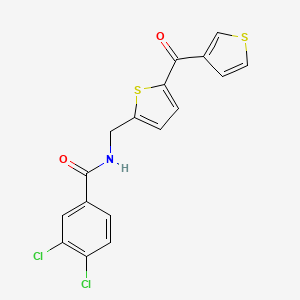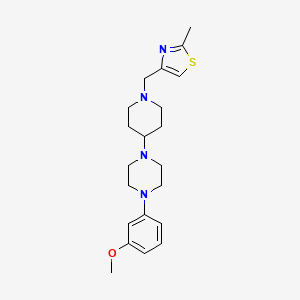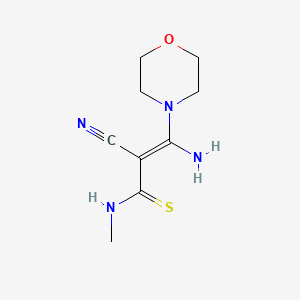
1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Design and Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest due to their potential biological activities. In the first study, a series of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives were designed using a molecular hybridization approach. These compounds were synthesized and characterized with the aim of inhibiting HIV-1 reverse transcriptase (RT). The in-vitro evaluation showed varying degrees of potency against HIV-1 RT, with compounds 7k and 7m displaying significant inhibitory activity, having IC50 values of 14.18 and 12.26μM, respectively. The study also included structure-activity relationship (SAR) analysis to understand the impact of substitution patterns on inhibitory potency .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed through various characterization techniques. In the second study, a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized and characterized by elemental analysis and spectral studies. These methods are crucial for confirming the identity and purity of the synthesized compounds, which is essential for subsequent biological testing .
Chemical Reactions Analysis
The synthesis of piperazine derivatives often involves key reactions such as reductive amination, as seen in the second study where sodium triacetoxyborohydride was used as a reducing agent. The third study optimized the reaction conditions for preparing 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, achieving an 88.5% yield under specific reaction parameters. These reactions are fundamental for constructing the piperazine scaffold, which is central to the biological activity of these compounds .
Physical and Chemical Properties Analysis
While the provided papers do not detail the physical and chemical properties of 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone specifically, such properties are typically assessed through techniques like NMR, IR, and mass spectrometry. These properties include solubility, melting point, and stability, which are important for understanding the compound's behavior in biological systems and for formulating it into a drug product .
Biological Activity Analysis
The biological activities of the synthesized compounds were evaluated through various assays. The first study assessed the HIV-1 RT inhibitory activity, while the second study screened the compounds for anticancer and antituberculosis activities. Compounds 3a and 3c from the second study showed promising results against both cancer and tuberculosis, highlighting the therapeutic potential of these piperazine derivatives .
Applications De Recherche Scientifique
Antitumor Activities
Research has identified certain derivatives related to 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone as promising agents in antitumor activities. For instance, a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, including compounds with 3-chlorophenyl substitutions, have been synthesized and shown to exhibit significant antiproliferative effects against MCF-7 breast cancer cells, comparable to the efficacy of the well-known anticancer drug cisplatin (Yurttaş, Demirayak, Ilgın, & Atlı, 2014). Additionally, piperazine-based tertiary amino alcohols and their dihydrochlorides have been synthesized and found to affect tumor DNA methylation processes in vitro, suggesting a potential mechanism through which these compounds might exert their antitumor effects (Hakobyan et al., 2020).
Antimicrobial and Antifungal Activities
Azole-containing piperazine derivatives have been designed and synthesized, demonstrating moderate to significant antibacterial and antifungal activities in vitro. Notably, certain compounds have shown broad-spectrum antimicrobial efficacy against tested strains, with activities comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010). This highlights the potential of 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone derivatives in combating microbial infections.
Anticancer and Antituberculosis Studies
Derivatives of 1-(4-chlorophenyl) cyclopropyl (piperazin-1-yl) methanone have been synthesized and evaluated for their anticancer and antituberculosis activities. Some compounds exhibited significant in vitro anticancer activity against the human breast cancer cell line MDA-MB-435 and showed notable antituberculosis activity, indicating the therapeutic potential of these derivatives in treating both cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Propriétés
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-23-15-16(19-7-2-3-8-20(19)23)13-21(26)25-11-9-24(10-12-25)18-6-4-5-17(22)14-18/h2-8,14-15H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMMMTPYKOHMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2548157.png)
![1-{4-[(5-Chloropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2548162.png)


![Methyl 2-(2-chloropropanoyl)spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-1-carboxylate](/img/structure/B2548167.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2548168.png)


![2,6-dichloro-N-{2-[(dimethylcarbamoyl)methoxy]-4-methylphenyl}pyridine-3-carboxamide](/img/structure/B2548171.png)
![1-(Benzo[d]thiazol-2-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2548173.png)

![3-(4-Bromophenyl)-2-propan-2-ylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2548176.png)
![(2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2548178.png)